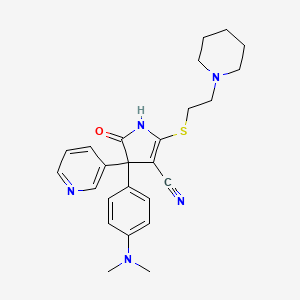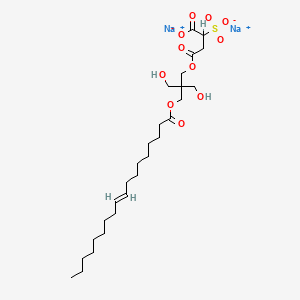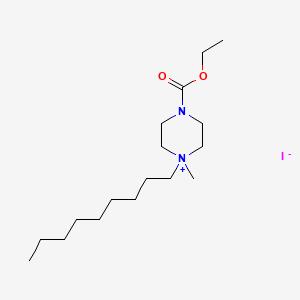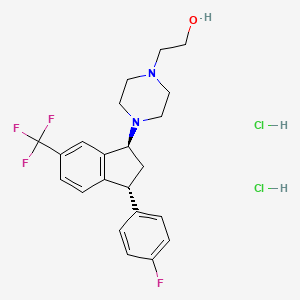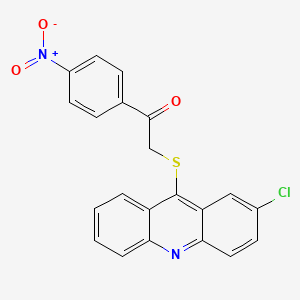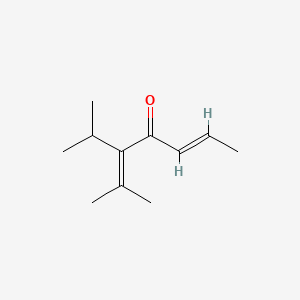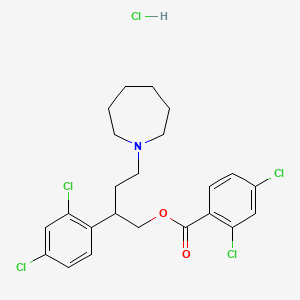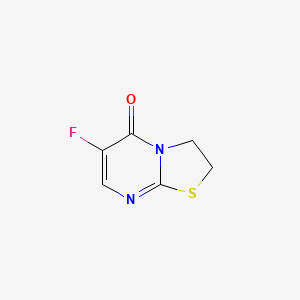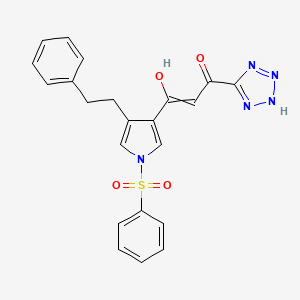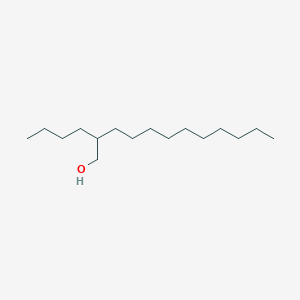
2-Butyl-1-dodecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1-dodecanol is an organic compound with the molecular formula C16H34O. It is a type of long-chain alcohol, specifically a fatty alcohol, which is characterized by a hydroxyl group (-OH) attached to a long aliphatic carbon chain. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butyl-1-dodecanol can be synthesized through several methods. One common method involves the hydrogenation of fatty acids or their esters derived from natural sources such as palm kernel oil or coconut oil . Another method is the Bouveault-Blanc reduction of ethyl laurate, which involves the reduction of esters to alcohols using sodium and ethanol .
Industrial Production Methods
Industrial production of this compound often involves the Ziegler process, which includes the oligomerization of ethylene followed by oxidation and hydrogenation steps . This method is widely used due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces alkyl halides.
Applications De Recherche Scientifique
2-Butyl-1-dodecanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Butyl-1-dodecanol involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can enhance the absorption of active pharmaceutical ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecanol: A straight-chain fatty alcohol with similar properties but lacks the butyl substitution.
2-Octyl-1-dodecanol: Another branched fatty alcohol with a longer carbon chain.
2-Hexyl-1-decanol: A shorter-chain fatty alcohol with similar chemical behavior.
Uniqueness
2-Butyl-1-dodecanol is unique due to its specific branching, which imparts distinct physical and chemical properties compared to straight-chain alcohols. This branching can influence its solubility, melting point, and reactivity, making it suitable for specialized applications .
Propriétés
Numéro CAS |
21078-85-3 |
|---|---|
Formule moléculaire |
C16H34O |
Poids moléculaire |
242.44 g/mol |
Nom IUPAC |
2-butyldodecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-5-7-8-9-10-11-12-14-16(15-17)13-6-4-2/h16-17H,3-15H2,1-2H3 |
Clé InChI |
UMKNBNWWXLQQGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


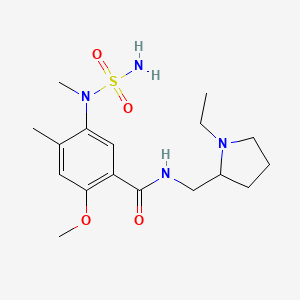
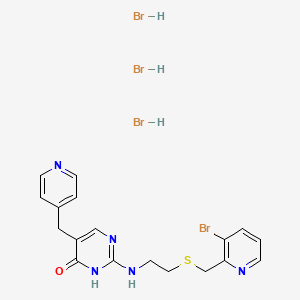
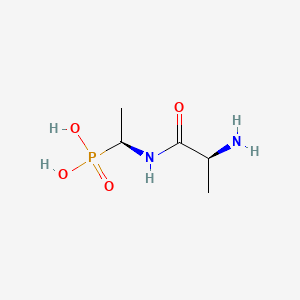
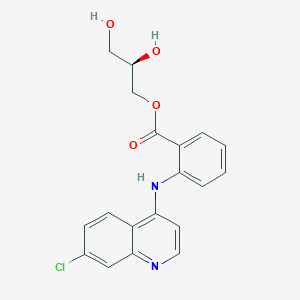
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
